molecular formula C20H19N3O2 B2754212 N-(naphthalen-1-yl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide CAS No. 932972-23-1

N-(naphthalen-1-yl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Cat. No.: B2754212
CAS No.: 932972-23-1
M. Wt: 333.391
InChI Key: OMJHDAFYDJHQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphthalen-1-yl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(naphthalen-1-yl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure combines naphthalene and hexahydrocinnoline moieties, which may contribute to its biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in medicine.

The molecular formula of this compound is C20H19N3O2 with a molecular weight of 333.391 g/mol. The compound features an acetamide functional group that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC20H19N3O2
Molecular Weight333.391 g/mol
Purity≥95%

Anticancer Properties

Several studies have indicated that compounds with similar structures exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example:

  • Mechanism of Action : It is hypothesized that the naphthalene moiety may interact with DNA or RNA, disrupting cellular processes essential for cancer cell survival.
  • Case Studies : In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines (e.g., breast and lung cancer) by inducing cell cycle arrest and apoptosis.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Research indicates that derivatives of naphthalene and hexahydrocinnoline have exhibited activity against a range of pathogens:

  • Bacterial Inhibition : Studies suggest that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some derivatives have shown efficacy against fungal strains, indicating a broad spectrum of antimicrobial activity.

The biological mechanisms underlying the activity of this compound are still being elucidated. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors could modulate signaling pathways that lead to apoptosis or antimicrobial effects.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of similar compounds to predict the biological effects of this compound:

Study FocusFindings
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits growth.
Antimicrobial EffectsEffective against various bacterial and fungal strains.
SAR AnalysisIdentified key functional groups responsible for activity.

Properties

IUPAC Name

N-naphthalen-1-yl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19(21-18-11-5-8-14-6-1-3-9-16(14)18)13-23-20(25)12-15-7-2-4-10-17(15)22-23/h1,3,5-6,8-9,11-12H,2,4,7,10,13H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJHDAFYDJHQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.